

A Comprehensive Technical Guide to Fmoc-D-Pipecolic Acid

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Compound of Interest

Compound Name: (R)-N-Fmoc-piperidine-2-carboxylic acid

Cat. No.: B1311144

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-D-pipecolic acid, a key building block in synthetic chemistry, particularly in the realm of peptide synthesis and drug discovery. This document outlines its fundamental properties, applications, and detailed experimental protocols.

Core Properties of Fmoc-D-Pipecolic Acid

Fmoc-D-pipecolic acid, systematically named (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid, is a derivative of D-pipecolic acid featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. This Fmoc group is instrumental in its primary application in solid-phase peptide synthesis (SPPS), where it reversibly protects the amino group of the pipecolic acid moiety.

Quantitative Data Summary

The key physicochemical properties of Fmoc-D-pipecolic acid are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Weight	351.4 g/mol	[1] [2]
Molecular Formula	C ₂₁ H ₂₁ NO ₄	[1] [2] [3]
CAS Number	101555-63-9, 105751-19-7	[1] [2] [3] [4] [5]
Melting Point	150-151 °C	[1]
Boiling Point	561.6 °C at 760 mmHg	[1]
Density	1.293 g/cm ³	[1]
Storage Temperature	2-8°C	[1] [6] [7]

Applications in Research and Development

Fmoc-D-pipecolic acid is a valuable reagent with diverse applications in several scientific domains:

- **Pharmaceutical Research:** It is a crucial reactant in the solid-phase synthesis of agonists and antagonists for human protease-activated receptor 2 (PAR2).[\[1\]](#) PAR2 is implicated in physiological processes such as inflammation, pain, and blood clotting, making its modulators potential therapeutic agents for conditions like asthma and inflammatory bowel disease.[\[1\]](#)
- **Combinatorial Chemistry:** The compound is utilized in the assembly of peptide and alkylglycine libraries, which are instrumental in screening for ligands for monoclonal antibodies, thereby aiding in the development of novel therapeutics.[\[1\]](#)
- **Analytical Chemistry:** It serves as an analyte in the chromatographic enantiomer separation of carbamate-protected amino acids, a critical process in the analysis and purification of chiral compounds for the pharmaceutical industry.[\[1\]](#)

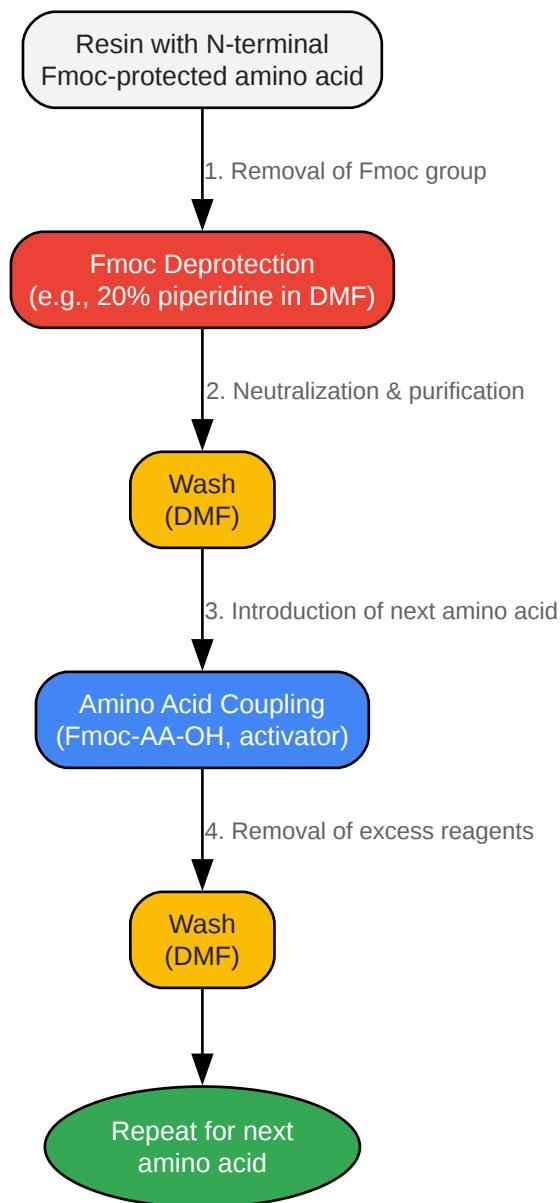
Experimental Protocols

This section provides detailed methodologies for key experimental procedures involving Fmoc-D-pipecolic acid.

General Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a cornerstone of synthetic peptide chemistry, enabling the stepwise assembly of amino acids on a solid support.

Workflow for a Single Coupling Cycle in Fmoc-SPPS



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Caption: General workflow for one cycle of Fmoc solid-phase peptide synthesis.

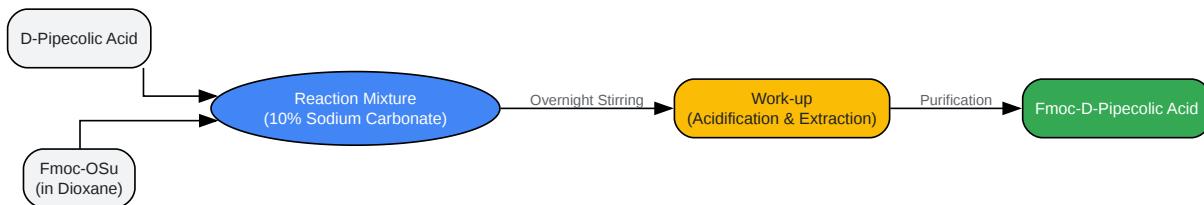
Methodology:

- Resin Preparation: Start with a suitable resin (e.g., Wang or Rink Amide resin) and swell it in a solvent like N,N-dimethylformamide (DMF) for 10-15 minutes.[8]
- Fmoc Deprotection: To remove the Fmoc protecting group from the resin-bound amino acid, treat the resin with a 20% solution of piperidine in DMF for approximately 15-30 minutes.[9] This exposes the free amine for the next coupling step.
- Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.[9]
- Amino Acid Activation and Coupling: Activate the incoming Fmoc-protected amino acid (such as Fmoc-D-pipecolic acid) using a coupling reagent (e.g., HBTU or DCC) in a suitable solvent.[8][9] Introduce this activated amino acid solution to the resin to form the peptide bond.
- Final Washing: Wash the resin again with DMF to remove any unreacted reagents.[8]
- Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
- Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers.[9]

Synthesis of Fmoc-D-Pipecolic Acid

A general procedure for the synthesis of Fmoc-protected amino acids is described below.

Synthetic Pathway for Fmoc-D-Pipecolic Acid

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Caption: Synthetic route for the preparation of Fmoc-D-pipecolic acid.

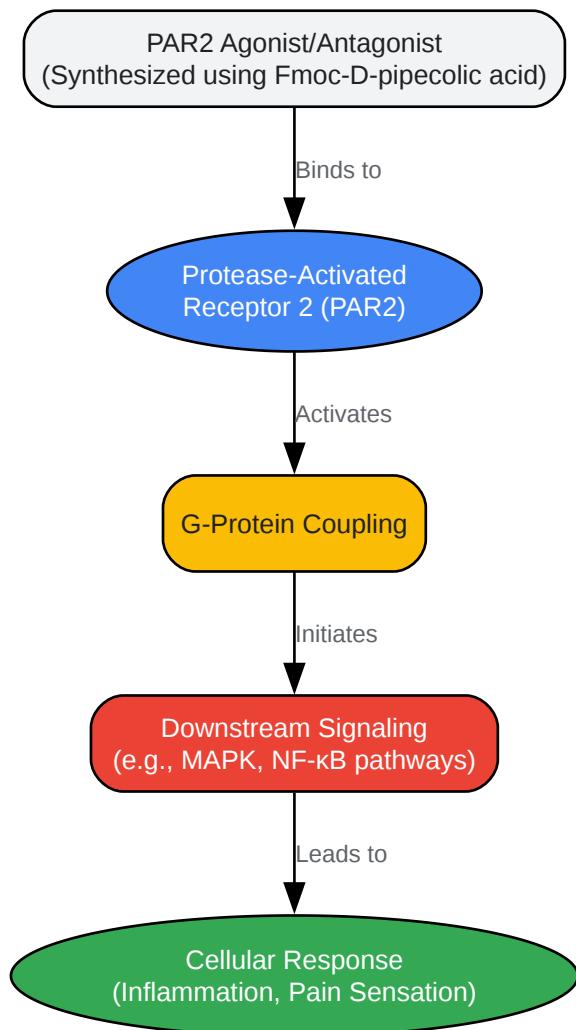
Methodology:

- Dissolution: Dissolve D-pipecolic acid in a 10% aqueous solution of sodium carbonate.[4]
- Addition of Fmoc Reagent: To this solution, add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) dissolved in dioxane.[4]
- Reaction: Allow the mixture to stir overnight at room temperature to ensure the completion of the reaction.[4]
- Work-up: After the reaction, add water and extract the aqueous layer with ethyl acetate to remove impurities.[4]
- Acidification: Acidify the aqueous layer to a pH of 2 using a strong acid like concentrated hydrochloric acid.[4]
- Extraction and Purification: Extract the acidified aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum to yield the final product, Fmoc-D-pipecolic acid.[4]

Role in Modulating Signaling Pathways

As previously mentioned, Fmoc-D-pipecolic acid is a building block for synthesizing modulators of Protease-Activated Receptor 2 (PAR2).

Simplified PAR2 Signaling Cascade



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Caption: Involvement of PAR2 modulators in a cellular signaling pathway.

PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular domain. PAR2 is expressed in various cell types and plays a significant role in inflammatory and nociceptive processes. By synthesizing specific agonists or antagonists using Fmoc-D-pipecolic acid, researchers can selectively activate or inhibit the PAR2 signaling pathway, allowing for the study of its downstream effects and the development of targeted therapies. The incorporation of the constrained pipecolic acid structure can influence the conformation and binding affinity of the resulting peptide ligands to the receptor.

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